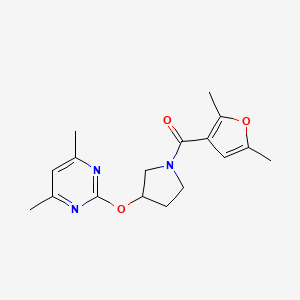
(2,5-Dimethylfuran-3-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dimethylfuran-3-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H21N3O3 and its molecular weight is 315.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (2,5-Dimethylfuran-3-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone , often referred to as DMF-Pyrrolidine, is a synthetic organic molecule with potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of DMF-Pyrrolidine can be broken down into two main components:
- 2,5-Dimethylfuran : A five-membered aromatic ring that contributes to the compound's lipophilicity and potential bioactivity.
- Pyrrolidine with Dimethylpyrimidine moiety : This part is crucial for biological interactions, particularly in enzyme inhibition and receptor binding.
- Enzyme Inhibition : DMF-Pyrrolidine has been shown to inhibit specific enzymes associated with metabolic pathways. For instance, it may interact with cytochrome P450 enzymes, which play a vital role in drug metabolism and detoxification processes.
- Receptor Binding : The compound may exhibit affinity for various receptors, including G-protein coupled receptors (GPCRs) and nuclear hormone receptors. Preliminary studies suggest that it could modulate signaling pathways involved in inflammation and cancer.
Pharmacological Effects
The biological activity of DMF-Pyrrolidine has been investigated in several studies:
- Anticancer Activity : In vitro studies demonstrated that DMF-Pyrrolidine induces apoptosis in cancer cell lines by activating caspase pathways. A notable study reported a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent .
- Anti-inflammatory Properties : Research has shown that DMF-Pyrrolidine can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with LPS (lipopolysaccharides). This suggests its potential use in treating inflammatory diseases .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 305.38 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| LogP | 2.45 |
| pKa | 7.8 |
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects of DMF-Pyrrolidine on breast cancer cells.
- Methodology : MDA-MB-231 cells were treated with varying concentrations of the compound.
- Results : A dose-dependent decrease in cell proliferation was observed, with an IC50 value of approximately 15 µM after 48 hours of treatment.
-
Study on Anti-inflammatory Effects :
- Objective : To assess the effect of DMF-Pyrrolidine on cytokine production.
- Methodology : RAW 264.7 macrophages were treated with LPS and DMF-Pyrrolidine.
- Results : The compound significantly reduced TNF-alpha levels by 60% at a concentration of 20 µM compared to the control group.
Propiedades
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-10-7-11(2)19-17(18-10)23-14-5-6-20(9-14)16(21)15-8-12(3)22-13(15)4/h7-8,14H,5-6,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZMSZWGISPFEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=C(OC(=C3)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













